

# In-Depth Technical Guide: Physicochemical Profiling of N-Pentyl Azetidinone

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## Compound of Interest

Compound Name:	2-Azetidinone, 1-pentyl-
CAS No.:	62664-98-6
Cat. No.:	B14514873

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Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals  
Document Type: Technical Whitepaper & Laboratory Protocol Guide

## Executive Summary

The azetidin-2-one ( $\beta$ -lactam) motif is one of the most privileged scaffolds in medicinal chemistry, historically anchoring the antibacterial efficacy of penicillins and cephalosporins[1]. However, the functionalization of monocyclic  $\beta$ -lactams—specifically N-pentyl azetidinone (1-pentylazetidin-2-one, CAS: 62664-98-6)[2]—presents a unique physicochemical paradigm. The juxtaposition of a highly strained, polar four-membered lactam ring with a flexible, lipophilic pentyl chain creates an amphiphilic molecule with distinct solubility and stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the causality behind the molecule's behavior, providing self-validating protocols to accurately quantify its solubility and kinetic stability in preclinical development.

## Structural Determinants of Behavior

To understand the macroscopic properties of N-pentyl azetidinone, we must examine its molecular architecture:

- **Ring Strain and Electrophilicity:** The unsubstituted 2-azetidinone core is a four-membered cyclic amide. The geometric constraints of the ring force the internal bond angles to approximately  $90^\circ$ , severely restricting the optimal  $120^\circ$  required for the  $sp^2$ -hybridized carbonyl carbon. This prevents standard amide resonance (delocalization of the nitrogen lone pair into the carbonyl), rendering the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack[3].
- **Lipophilic Modulation:** The covalent attachment of a 5-carbon aliphatic chain (N-pentyl) significantly increases the molecule's partition coefficient (LogP). While the parent 2-azetidinone is highly soluble in water, the N-pentyl derivative exhibits pronounced lipophilicity, driving strong solvation in organic media while inducing hydrophobic clustering in aqueous environments.

## Solubility Profiling & Thermodynamics

The solubility of N-pentyl azetidinone is governed by the thermodynamic balance between the disruption of its crystal lattice (or neat liquid phase) and the formation of a stable solvation shell. Because the molecule lacks ionizable functional groups (pKa), its aqueous solubility is largely pH-independent, though its stability in those solvents is highly pH-dependent.

## Quantitative Solubility Data Summary

The following table summarizes the anticipated equilibrium solubility profile of N-pentyl azetidinone across pharmaceutically relevant media, driven by its amphiphilic structural features.

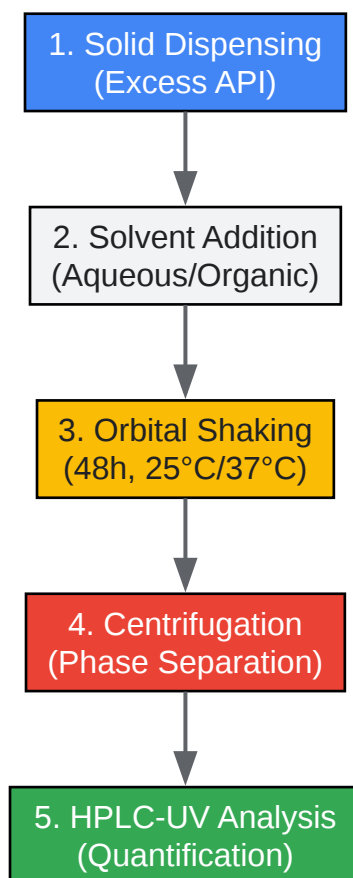
Solvent System	Dielectric Constant ( )	Expected Solubility Range	Solvation Mechanism
Water (pH 7.0)	80.1	mg/mL (Low)	Limited hydrogen bonding via carbonyl oxygen; hindered by hydrophobic pentyl tail.
Phosphate Buffer (pH 7.4)	~80	mg/mL (Low)	Ionic strength slightly decreases solubility via the "salting-out" effect.
Ethanol	24.5	mg/mL (High)	Favorable dipole-dipole interactions and hydrophobic tail accommodation.
Dichloromethane (DCM)	9.1	mg/mL (Very High)	Excellent matching of non-polar surface area; primary extraction solvent.
Dimethyl Sulfoxide (DMSO)	46.7	mg/mL (Very High)	Universal solvent; disrupts any intermolecular hydrogen bonding.

## Protocol: High-Throughput Equilibrium Solubility (Shake-Flask Method)

To generate reliable, self-validating solubility data, the shake-flask method remains the gold standard. This protocol ensures thermodynamic equilibrium is reached while accounting for potential concurrent degradation.

Methodology:

- Preparation: Dispense an excess amount of N-pentyl azetidinone (e.g., 50 mg) into 2.0 mL amber glass HPLC vials to prevent photolytic degradation.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol) to each vial.
- Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to  $25.0 \pm 0.1$  °C (or 37.0 °C for biorelevance). Shake at 300 RPM for 48 hours. Causality note: 48 hours is required to ensure the dissolution rate plateau has been achieved, overcoming any kinetic supersaturation.
- Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved API.
- Sampling & Dilution: Carefully extract 100 µL of the supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to arrest any further dissolution or precipitation.
- Quantification: Analyze via HPLC-UV (typically at 210-220 nm for the lactam carbonyl).
- Validation Check: Always analyze the residual solid via XRPD (X-ray Powder Diffraction) to ensure the crystal form has not transitioned to a hydrate or polymorph during the 48-hour aqueous exposure.



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Step-by-step shake-flask workflow for equilibrium solubility determination.

## Chemical and Kinetic Stability

The most critical liability of any  $\beta$ -lactam is its chemical stability. The degradation of N-pentyl azetidinone is primarily driven by solvolysis (hydrolysis) of the strained 4-membered ring[3].

## Hydrolytic Degradation Mechanisms

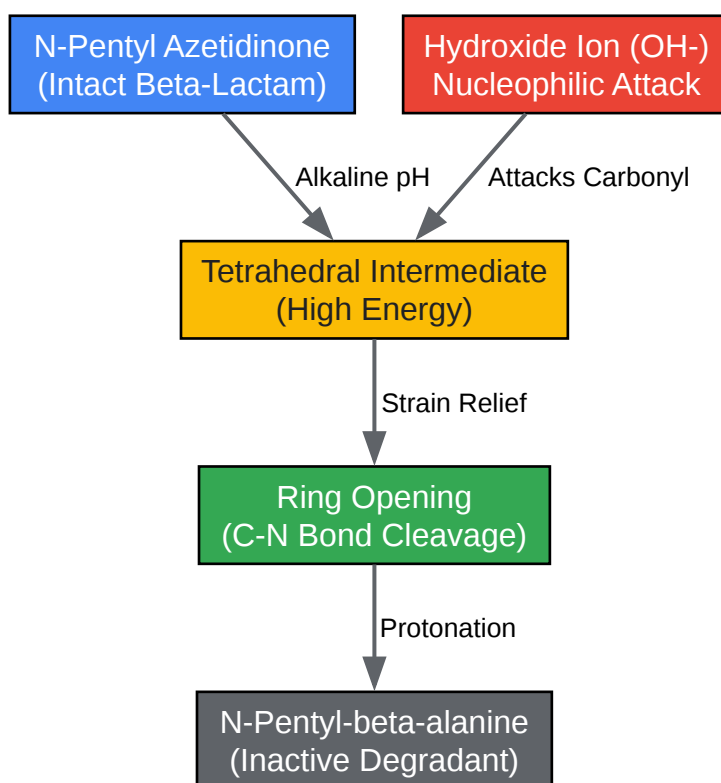
Monocyclic  $\beta$ -lactams typically exhibit a "U-shaped" pH-rate profile[4]. They are most stable in slightly acidic conditions (pH 4.0 - 6.0) and degrade rapidly in highly acidic or alkaline environments.

- Base-Catalyzed Hydrolysis (Alkaline): The hydroxide ion (

) acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon to form a high-energy tetrahedral intermediate. The relief of ring strain drives the irreversible cleavage of the C-N bond, yielding N-pentyl-

-alanine as the inactive degradant[3].

- Acid-Catalyzed Hydrolysis: The lactam carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack and open the ring.



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Base-catalyzed hydrolytic ring-opening pathway of N-pentyl azetidinone.

## Protocol: Forced Degradation and Kinetic Profiling

To establish the shelf-life and formulation boundaries, a forced degradation study must be executed. This protocol utilizes mass balance to ensure all degradation pathways are accounted for.

Methodology:

- Stock Preparation: Dissolve N-pentyl azetidinone in Acetonitrile to a concentration of 1.0 mg/mL (serving as the organic stock to prevent premature hydrolysis).
- Stress Conditions (ICH Q1A Guidelines):
  - Acidic: 0.5 mL Stock + 0.5 mL 0.1 N HCl (Target: 0.05 N HCl).
  - Alkaline: 0.5 mL Stock + 0.5 mL 0.1 N NaOH (Target: 0.05 N NaOH).
  - Oxidative: 0.5 mL Stock + 0.5 mL 3%  
.
  - Thermal/Aqueous: 0.5 mL Stock + 0.5 mL PBS (pH 7.4) heated to 60 °C.
- Kinetic Sampling: Withdraw 50 µL aliquots at  
  
hours.
- Quenching: Immediately quench the stressor. For acidic samples, neutralize with equivalent NaOH. For alkaline samples, neutralize with equivalent HCl. Causality note: Quenching is strictly required to stop the reaction precisely at the time point, ensuring accurate kinetic rate constant ( ) calculation.
- LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system.
- Data Processing: Plot the natural log of the remaining intact API concentration ( ) versus time ( ). A linear fit indicates pseudo-first-order degradation kinetics. Calculate the half-life ( ) using the equation  
.

## Conclusion & Formulation Implications

The physicochemical profile of N-pentyl azetidinone dictates specific handling and formulation strategies. Due to its lipophilicity, it is highly amenable to lipid-based drug delivery systems (e.g., self-microemulsifying drug delivery systems - SMEDDS) or non-aqueous co-solvent mixtures. However, its inherent

-lactam ring strain necessitates strict control over formulation pH (buffering to ~pH 5.0) and the minimization of nucleophilic excipients (such as alcohols or primary amines) which could trigger premature solvolysis during storage[4].

By strictly adhering to the self-validating protocols outlined above, development teams can accurately map the degradation kinetics and solubility boundaries, preventing costly late-stage formulation failures.

## References

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